molecular formula C18H19ClN6O3S B11082448 7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11082448
M. Wt: 434.9 g/mol
InChI Key: NZIXXMWHOYQNIT-UHFFFAOYSA-N
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Description

The compound 7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a thiadiazolo[3,2-a]pyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine ring.

    Substitution with Piperazine: The core structure is then reacted with piperazine, often in the presence of a base such as potassium carbonate, to introduce the piperazine moiety.

    Introduction of the 4-Chloro-2-nitrophenyl Group: The final step involves the substitution of the piperazine ring with the 4-chloro-2-nitrophenyl group, typically using a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted derivatives.

Scientific Research Applications

7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the piperazine ring can interact with biological membranes or proteins.

Comparison with Similar Compounds

7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: can be compared with other thiadiazolo[3,2-a]pyrimidine derivatives:

    7-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.

    7-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Contains an amino group instead of a nitro group, potentially affecting its redox properties and interactions with biological targets.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19ClN6O3S

Molecular Weight

434.9 g/mol

IUPAC Name

7-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H19ClN6O3S/c1-2-3-16-21-24-17(26)11-15(20-18(24)29-16)23-8-6-22(7-9-23)13-5-4-12(19)10-14(13)25(27)28/h4-5,10-11H,2-3,6-9H2,1H3

InChI Key

NZIXXMWHOYQNIT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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